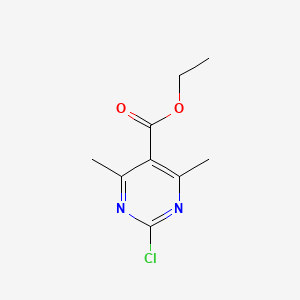![molecular formula C16H18N2O3 B2950978 ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 337922-14-2](/img/structure/B2950978.png)
ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[6-oxo-3-styryl-5,6-dihydro-1(4H)-pyridazinyl]acetate, also known as ethyl 2-{6-oxo-3-[(E)-2-phenylethenyl]-1,4,5,6-tetrahydropyridazin-1-yl}acetate or 1(4H)-Pyridazineacetic acid, 5,6-dihydro-6-oxo-3-(2-phenylethenyl)-, ethyl ester, is a chemical compound .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this specific compound. More research and studies are needed to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, consisting of multiple rings including a styryl group and a dihydropyridazine ring . The exact conformation and arrangement of these rings would require more detailed structural analysis.Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various biological targets, such as cancer cells and microbes .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit a wide spectrum of biological activities .
Biochemical Pathways
Similar compounds have been found to play a significant role in cell biology .
Pharmacokinetics
Similar compounds have been found to have excellent pharmacokinetics in preclinical species .
Result of Action
Similar compounds have been found to exhibit various biologically vital properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ESDPA is its high selectivity and sensitivity for ROS detection. It can be used in a wide range of cell types and has minimal toxicity, making it an ideal tool for studying the role of ROS in various disease models. However, one of the limitations of ESDPA is its limited photostability, which can affect its long-term use in experiments.
Direcciones Futuras
There are several future directions for the use of ESDPA in scientific research. One potential application is its use in the development of new therapies for diseases that are characterized by oxidative stress. Additionally, ESDPA can be modified to improve its photostability and other properties, making it a more versatile tool for studying ROS in living cells. Finally, ESDPA can be used in combination with other fluorescent probes to study the complex interplay between ROS and other signaling pathways in cells.
Conclusion:
In conclusion, ESDPA is a promising tool for studying the role of ROS in various disease models. Its high selectivity and sensitivity make it an ideal tool for detecting ROS in living cells, and its minimal toxicity make it well-tolerated by cells. While there are limitations to its use, ongoing research is focused on improving its properties and expanding its potential applications in scientific research.
Métodos De Síntesis
The synthesis of ESDPA involves the reaction of ethyl acetoacetate with hydrazine hydrate and benzaldehyde under reflux conditions. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
ESDPA has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of ESDPA is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[6-oxo-3-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-16(20)12-18-15(19)11-10-14(17-18)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLYPOKKISRJJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2950895.png)
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)


![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
![3-(4-fluoro-3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2950903.png)

![Methyl 6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2950906.png)
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2950909.png)





